8H-indeno[1,2-d][1,3]thiazol-2-amine
Overview
Description
8H-indeno[1,2-d][1,3]thiazol-2-amine is a chemical compound with the CAS Number: 85787-95-7 . It has a molecular weight of 188.25 and its IUPAC name is 8H-indeno[1,2-d][1,3]thiazol-2-amine .
Synthesis Analysis
A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis
The InChI code for 8H-indeno[1,2-d][1,3]thiazol-2-amine is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .Chemical Reactions Analysis
The indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of compound 7a formed strong H-bonds with Asn142, Glu166 on S1 subsite .Physical And Chemical Properties Analysis
8H-indeno[1,2-d][1,3]thiazol-2-amine is a solid substance .Scientific Research Applications
Antiviral Research
The compound 8H-indeno[1,2-d][1,3]thiazol-2-amine has been evaluated for its potential as an inhibitor against SARS-CoV-2 3CLpro, which is crucial for viral replication. Studies have shown that certain derivatives of this compound can effectively inhibit the enzyme, suggesting its use in antiviral drug development .
Mechanism of Action
Target of Action
The primary target of 8H-indeno[1,2-d][1,3]thiazol-2-amine is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for potential inhibitors .
Mode of Action
8H-indeno[1,2-d][1,3]thiazol-2-amine: interacts with its target, the 3CL pro enzyme, by binding to it and inhibiting its activity . This inhibition disrupts the replication process of SARS-CoV-2 .
Biochemical Pathways
The inhibition of the 3CL pro enzyme by 8H-indeno[1,2-d][1,3]thiazol-2-amine affects the biochemical pathway of SARS-CoV-2 replication . By blocking this pathway, the compound prevents the virus from multiplying and spreading .
Result of Action
The result of the action of 8H-indeno[1,2-d][1,3]thiazol-2-amine is the inhibition of SARS-CoV-2 replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from multiplying, potentially reducing the severity of the infection .
Future Directions
properties
IUPAC Name |
4H-indeno[1,2-d][1,3]thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWFLFMSNXBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525893 | |
Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8H-indeno[1,2-d][1,3]thiazol-2-amine | |
CAS RN |
85787-95-7 | |
Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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